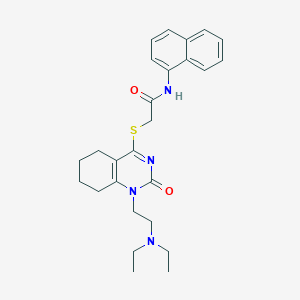

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Description

This compound features a hexahydroquinazolinone core, a thioether linkage, a diethylaminoethyl side chain, and a naphthalen-1-yl acetamide moiety. The diethylaminoethyl group introduces basicity, which could improve solubility in acidic environments, while the naphthalen-1-yl group may facilitate hydrophobic interactions or blood-brain barrier penetration .

Properties

IUPAC Name |

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2S/c1-3-29(4-2)16-17-30-23-15-8-7-13-21(23)25(28-26(30)32)33-18-24(31)27-22-14-9-11-19-10-5-6-12-20(19)22/h5-6,9-12,14H,3-4,7-8,13,15-18H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASPBBBCFOURIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the quinazolinone core with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.

Thioether Formation: The thiol group is introduced by reacting the intermediate with a suitable thiolating agent like thiourea.

Acetamide Formation: Finally, the naphthalen-1-yl group is attached via an acylation reaction using naphthalen-1-yl acetic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hexahydroquinazoline Core

-

Oxidation : The 2-oxo group facilitates keto-enol tautomerism, enabling electrophilic substitution at the α-carbon .

-

Ring-Opening : Under strong acidic conditions (e.g., HCl, reflux), the hexahydroquinazoline ring undergoes hydrolysis to yield diamino-pyrimidine derivatives.

Thioether Linkage

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

-

Alkylation : Participates in nucleophilic substitution with alkyl halides (e.g., CH₃I) to form sulfonium salts .

Acetamide Group

-

Hydrolysis : In acidic (HCl, H₂O) or basic (NaOH, EtOH) conditions, the acetamide hydrolyzes to form:

Stability and Degradation Pathways

-

Photodegradation : The naphthalene moiety undergoes photooxidation under UV light, forming 1-naphthol derivatives .

-

Thermal Decomposition : At temperatures >200°C, the thioether bond cleaves, releasing H₂S and generating quinazoline byproducts.

Biological Reactivity

-

Enzyme Inhibition : The compound’s thioacetamide group acts as a zinc-binding motif in metalloproteinases (e.g., meprins), inhibiting catalytic activity via chelation .

-

Metabolic Pathways : Hepatic cytochrome P450 enzymes oxidize the diethylaminoethyl side chain to N-oxide derivatives .

Comparative Reactivity Table

Scientific Research Applications

This compound is primarily investigated for its antimicrobial and anticancer properties. The structural features contribute to its ability to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. The thioether linkage and the presence of a hexahydroquinazoline core enhance lipophilicity and facilitate cellular penetration, allowing these compounds to reach their targets within microbial cells. For instance, studies on related hexahydroquinazoline derivatives have shown promising results against various bacterial strains .

Anticancer Activity

The compound's anticancer potential has been highlighted in several studies. It is believed to inhibit key enzymes involved in cancer cell proliferation. For example, modeling studies have suggested that similar compounds can act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. These inhibitors have demonstrated IC50 values ranging from 0.47 to 1.4 µM against different TS proteins .

Case Studies

- In Vitro Studies:

- In Vivo Studies:

Mechanism of Action

The mechanism of action of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The diethylaminoethyl side chain can enhance membrane permeability, allowing the compound to reach intracellular targets. The quinazolinone core may interact with active sites of enzymes, while the naphthalene moiety could facilitate binding through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

- Hexahydroquinazolinone vs. Quinazolinone (): Compounds in (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide) possess a fully aromatic quinazolinone core. In contrast, the target compound’s hexahydroquinazolinone (partially saturated) may reduce planarity, affecting binding to rigid enzyme active sites but improving metabolic stability .

- Thiazolidinone (): Thiazolidinone derivatives (e.g., 2-(naphthalen-1-yl)-N-[2-substituted-4-oxothiazolidin-3-yl]acetamide) replace the quinazolinone with a 4-oxothiazolidinone ring, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects

- Diethylaminoethyl Group: Unique to the target compound, this group introduces a tertiary amine, enhancing water solubility at physiological pH compared to sulfamoylphenyl () or nitro-substituted () analogs.

- Naphthalen-1-yl vs.

Linkage and Functional Groups

- Thioether vs. Triazole () :

The thioether linkage in the target compound may confer greater stability under oxidative conditions compared to triazole-containing analogs (e.g., 6a in ), which rely on click chemistry-derived 1,2,3-triazoles . - Sulfonamide vs.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution for the thioether linkage, contrasting with copper-catalyzed azide-alkyne cycloaddition () or hydrogen peroxide oxidation () used in analogs .

- Spectroscopic Differences: IR spectra of the target compound would show characteristic C=O (1670–1680 cm⁻¹) and NH (3260–3300 cm⁻¹) stretches, with additional aliphatic C-H stretches (~2980 cm⁻¹) from the diethylaminoethyl group, distinguishing it from nitro- or sulfonamide-containing analogs .

- Biological Potential: While highlights antiparkinsonian activity in naphthalen-1-yl acetamides, the target compound’s diethylaminoethyl group may enable CNS targeting, warranting further neuroactivity studies .

Biological Activity

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS Number: 898461-37-5) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies.

The molecular formula of the compound is , with a molecular weight of 432.56 g/mol. The structure features a hexahydroquinazoline moiety linked to a naphthyl acetamide through a thioether bond. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.56 g/mol |

| CAS Number | 898461-37-5 |

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies on related compounds that demonstrate cytotoxic effects against cancer cell lines. In vitro assays have shown that derivatives containing the diethylaminoethyl group can enhance drug delivery systems by improving solubility and cellular uptake .

Case Study:

A study involving a similar quinazoline derivative demonstrated significant inhibition of tumor cell proliferation in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the micromolar range . These findings suggest that this compound may exhibit comparable or enhanced anticancer activity.

The mechanism of action for compounds in this class often involves the inhibition of key enzymes in cancer metabolism or the induction of apoptosis in malignant cells. The presence of the diethylamino group may enhance interaction with cellular targets due to increased lipophilicity and membrane permeability .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the diethylamino group and the naphthyl moiety are critical steps that can influence the yield and purity of the final product. The synthetic pathway generally includes:

- Formation of the hexahydroquinazoline core.

- Introduction of the thioether linkage.

- Acetylation to yield the final acetamide product.

Q & A

Q. What synthetic strategies are employed to introduce the thioether linkage in this compound?

The thioether group is typically introduced via nucleophilic substitution or oxidative coupling. For example, intermediates like 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can be oxidized to form disulfide bridges or reacted with halogenated acetamides (e.g., 2-chloro-N-(naphthalen-1-yl)acetamide) under basic conditions . Copper-catalyzed 1,3-dipolar cycloaddition may also be utilized to integrate sulfur-containing moieties, as seen in analogous triazole derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Use 400 MHz NMR in DMSO-d6 to resolve aromatic protons (δ 7.2–8.6 ppm) and confirm the diethylaminoethyl group (δ 1.1–3.4 ppm) .

- IR Spectroscopy : Identify the C=O stretch (~1670 cm⁻¹) and thioamide bands (~1250 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C27H33N4O2S: 489.2284) .

Q. What in vitro assays are recommended for preliminary biological screening?

High-throughput screening (HTS) using cell-based assays (e.g., Keap1-Nrf2-ARE pathway activation) can assess antioxidant or anti-inflammatory activity . Enzyme inhibition assays (e.g., kinase targets) are also viable, given the quinazoline scaffold’s role in modulating protein interactions .

Advanced Questions

Q. How can reaction conditions be optimized to improve coupling yields during synthesis?

- Solvent System : Use a 3:1 t-BuOH:H2O mixture to enhance solubility of hydrophobic intermediates .

- Catalyst : Copper diacetate (10 mol%) accelerates 1,3-dipolar cycloaddition reactions, reducing reaction time to 6–8 hours .

- Temperature : Reflux in glacial acetic acid improves cyclization efficiency for thiazole derivatives .

- Purification : Recrystallization in ethanol yields >85% purity (Table: Yields from ) .

Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?

- Tautomerism : Monitor DMSO-d6 solutions for equilibrium between thione and thiol forms, which may cause proton shift splitting .

- Impurity Analysis : Use preparative TLC (hexane:EtOAc 8:2) to isolate byproducts and re-analyze spectra .

- Dynamic Effects : Variable-temperature NMR can identify conformational flexibility in the hexahydroquinazolin ring .

Q. What computational methods predict the binding affinity of this compound with target proteins?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on hydrogen bonding with the acetamide carbonyl and π-π stacking with the naphthyl group .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.